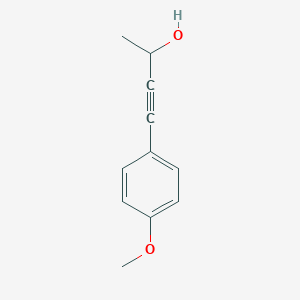

4-(4-Methoxyphenyl)but-3-yn-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C₁₁H₁₂O₂ It is characterized by the presence of a methoxyphenyl group attached to a butyn-2-ol backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-iodoanisole with 3-butyn-2-ol under specific conditions. The reaction is often catalyzed by palladium and copper catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

化学反応の分析

Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed:

Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-2-one.

Reduction: Formation of 4-(4-methoxyphenyl)but-3-ene-2-ol or 4-(4-methoxyphenyl)butane-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(4-Methoxyphenyl)but-3-yn-2-ol is a compound with applications in various scientific fields, including chemical synthesis, biological studies, and medicinal chemistry. It is used as an intermediate in synthesizing complex organic molecules and has demonstrated biological activities, including anticancer properties.

Chemical Applications

Synthesis Intermediate

this compound is valuable as an intermediate in organic synthesis because its structure allows it to participate in various chemical reactions to form complex organic molecules.

Reagent in Organic Synthesis

The compound is used as a reagent in organic reactions because of its functional alkyne and hydroxyl groups. These groups enhance its reactivity, making it a valuable tool in synthetic chemistry.

Biological Applications

Biological Activity

The compound influences cellular processes by interacting with enzymes involved in metabolic pathways, affecting their activity and function. It can also modulate gene expression and alter metabolic flux within cells, showing its potential role in biochemical signaling pathways.

Antioxidant and Anticancer Properties

Studies have explored the antioxidant and anticancer activities of derivatives of this compound. Derivatives synthesized from this compound have demonstrated antioxidant activity exceeding that of ascorbic acid in DPPH radical scavenging assays. These derivatives also exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, suggesting potential therapeutic applications in cancer treatment.

Medicinal Applications

Drug Development Potential

The compound's biological properties make it a candidate for drug development. Its ability to modulate cellular processes suggests it could be explored for therapeutic applications in treating various diseases, including cancer and oxidative stress-related conditions. One study synthesized fully substituted thiazolidines by mixing 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine with different aryl isothiocyanates in the presence of silica gel . Many of these compounds exhibited significant antiproliferative activity. For example, (Z)-N-(4-chlorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine is the most potent compound among the thiazolidines tested, exhibiting higher than 15-fold anti-proliferative activity compared to a positive control .

Industrial Applications

作用機序

The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the alkyne moiety play crucial roles in its reactivity and interaction with biological molecules .

類似化合物との比較

4-Ethynylanisole: Similar structure but lacks the hydroxyl group.

4-Methoxybenzaldehyde: Contains a methoxy group but has an aldehyde instead of an alkyne.

3-Butyn-2-ol: Similar backbone but lacks the methoxyphenyl group.

Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-2-ol is unique due to the combination of a methoxyphenyl group and an alkyne moiety, which imparts distinct chemical and biological properties.

生物活性

4-(4-Methoxyphenyl)but-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a butynyl chain with a hydroxyl group and a para-methoxy-substituted phenyl group. Its molecular formula is C12H14O2, classifying it as an alkynyl alcohol. Despite the limited documentation on its specific biological activities, compounds with similar structural features have shown significant pharmacological properties.

The presence of both the alkyne and alcohol functional groups in this compound contributes to its unique reactivity and potential applications in synthetic chemistry. The methoxy group may influence interactions with biological targets, suggesting potential roles in pathways related to inflammation or cancer.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds have provided insights into possible effects:

- Anticancer Properties : Similar alkynyl compounds have been investigated for their antiproliferative effects against various cancer cell lines. For instance, propargyl derivatives have shown activity against lung cancer and other malignancies .

- Anti-inflammatory Effects : Compounds with methoxy substitutions often exhibit anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses.

- Neuroprotective Effects : Some phenolic compounds, including those with methoxy groups, have been noted for neuroprotective activities, which may extend to derivatives like this compound .

Structure-Activity Relationship

The biological activity of alkynyl alcohols is often influenced by the positioning and nature of substituents on the aromatic ring. The para-methoxy group in this compound may enhance lipophilicity and alter receptor interactions compared to similar compounds lacking this substitution.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylbut-3-yn-2-ol | Contains a methyl group instead of a methoxy group | Lacks the para-methoxy substitution |

| 4-(Phenyl)but-3-yn-2-ol | Similar but lacks methoxy substitution | More hydrophobic due to lack of methoxy group |

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | Different substitution pattern | Varies in functional group positions |

Case Studies and Research Findings

- Antiproliferative Activity : Research on related propargyl derivatives has shown significant inhibition of cancer cell proliferation. For example, one study highlighted that certain propargyl derivatives had IC50 values indicating potent activity against specific cancer cell lines .

- Mechanisms of Action : Investigations into the mechanisms of action for similar compounds suggest that they may disrupt cellular processes such as sterol biosynthesis, leading to cytotoxic effects on targeted cells .

- Cytotoxicity Profiles : The selectivity index (SI) is crucial for determining the therapeutic potential of these compounds. Compounds with SI greater than 5 are often considered for further development due to their lower cytotoxicity towards normal cells compared to cancer cells .

特性

CAS番号 |

111887-18-4 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC名 |

4-(4-methoxyphenyl)but-3-yn-2-ol |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,1-2H3 |

InChIキー |

SEPVVYYGLVIZMG-UHFFFAOYSA-N |

正規SMILES |

CC(C#CC1=CC=C(C=C1)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。